(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Overview
Description
Ginkgolide C is a biologically active compound found in the Ginkgo biloba tree, one of the oldest living tree species. It belongs to the class of diterpenoid trilactones and is known for its complex molecular structure, which includes six five-membered rings. Ginkgolide C is one of several ginkgolides, which also include ginkgolide A, B, J, and M . These compounds are primarily extracted from the root bark and leaves of the Ginkgo biloba tree .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide C is highly complex due to its intricate molecular structure. One method involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and oxidations to form the ginkgolide skeleton . The process includes steps such as intramolecular allylic cyclization and the use of specific enzymes like levopimaradiene synthase .
Industrial Production Methods: Industrial production of ginkgolide C typically involves extraction from Ginkgo biloba leaves. The process includes soaking the leaves in ethanol, followed by liquid-liquid partitioning and column chromatography to isolate the compound . The use of macroporous reverse-phase adsorption resin is also common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ginkgolide C undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of ginkgolide C, which can be further used in medicinal chemistry .
Scientific Research Applications
Ginkgolide C has a wide range of scientific research applications:
Mechanism of Action
Ginkgolide C exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the activity of platelet-activating factor, reducing inflammation.
Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.
Neurotransmitter Regulation: Modulates the activity of neurotransmitters like glutamate and dopamine, contributing to its neuroprotective effects.
Vasomotor Effects: Improves blood flow by affecting vascular smooth muscle cells.
Comparison with Similar Compounds
Ginkgolide C is unique among ginkgolides due to its specific hydroxylation pattern. Similar compounds include:
Ginkgolide A: Lacks the hydroxyl group at the C-10 position.
Ginkgolide B: Has a different hydroxylation pattern compared to ginkgolide C.
Ginkgolide J: Isomeric to ginkgolide B but with different functional groups.
Ginkgolide M: Lacks the tertiary hydroxyl group at the C-3 position.
These differences in structure contribute to the distinct biological activities and therapeutic potentials of each ginkgolide.
Properties
IUPAC Name |
(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8+,9+,10-,11+,15+,17?,18?,19-,20?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOGMTLMADGEOQ-BKGDODAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5C3([C@H]2O)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864569 | |
Record name | Ginkgolide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-76-6 | |
Record name | Ginkgolide C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15291-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginkgolide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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